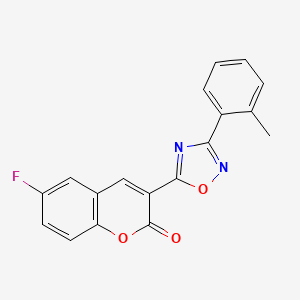
6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Descripción general
Descripción
The compound “6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural components, including a fluorine atom, a methylphenyl group, an oxadiazole ring, and a chromen-2-one moiety .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the chromen-2-one and oxadiazole moieties. The fluorine atom and the methyl group attached to the phenyl ring could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is known to participate in nucleophilic substitution reactions . The fluorine atom, being highly electronegative, could make the compound susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Mecanismo De Acción
Result of Action
At the molecular level, the compound’s action results in the accumulation of DNA breaks, activation of the DDR pathway, and induction of apoptosis. At the cellular level, this leads to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells . This selective toxicity towards cancer cells makes it a promising candidate for anticancer therapy.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments. Additionally, the presence of serum proteins can affect its bioavailability by binding to the compound and reducing its free concentration in the bloodstream . Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. Given the biological activities reported for similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSSTMREAKMSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


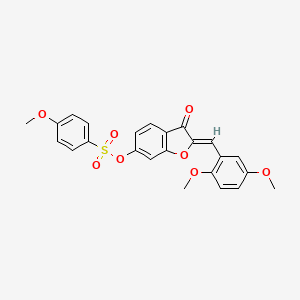
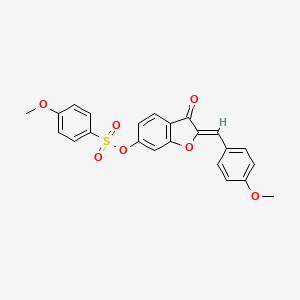
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B3412203.png)
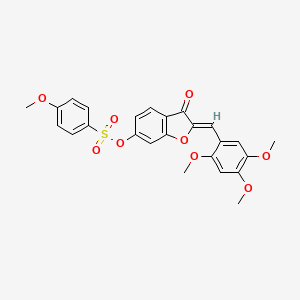
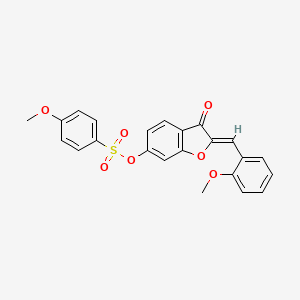

![Methyl 3-{4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-6-yl}propanoate](/img/structure/B3412231.png)
![ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3412237.png)
![9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B3412243.png)
![8-fluoro-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B3412251.png)
![{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate](/img/structure/B3412264.png)
![1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B3412271.png)
![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3412280.png)
